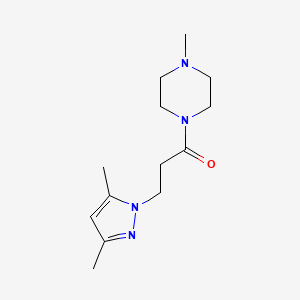![molecular formula C12H20N2O B7506730 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially developed as a potential anti-viral agent but was later found to have anti-tumor effects. DMXAA has been extensively studied for its mechanism of action and its potential use in cancer therapy.
Mécanisme D'action
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole exerts its anti-tumor effects by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells such as macrophages and natural killer cells, which attack and destroy tumor cells.
Biochemical and Physiological Effects
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been shown to have various biochemical and physiological effects. It can induce fever and hypotension in animals and humans. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been extensively studied for its mechanism of action and its potential use in cancer therapy. However, 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole also has limitations for use in lab experiments. It can induce fever and hypotension in animals and humans, which can complicate experiments. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been shown to have mixed results in clinical trials, which can make it difficult to interpret results from lab experiments.
Orientations Futures
There are several future directions for research on 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole. One potential direction is to investigate the use of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in combination with other anti-cancer agents. Another direction is to explore the use of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in combination with immunotherapy agents, which can enhance the immune response to tumors. Additionally, further research is needed to determine the optimal dosing and administration of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole in humans.
Méthodes De Synthèse
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpiperidine with various reagents to form the oxazole ring. The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has been extensively studied for its anti-tumor effects. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has also been tested in clinical trials for its potential use in cancer therapy. However, the results of these trials have been mixed, and further research is needed to determine its efficacy in humans.
Propriétés
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-4-10(2)7-14(6-9)8-12-5-11(3)15-13-12/h5,9-10H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHTVAYBCFPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

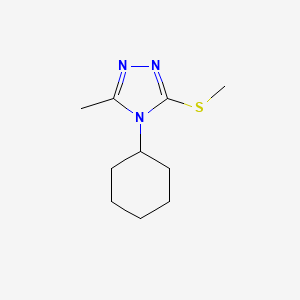
![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
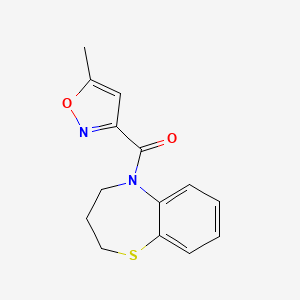
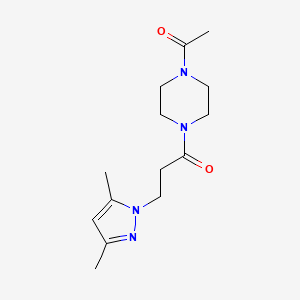
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
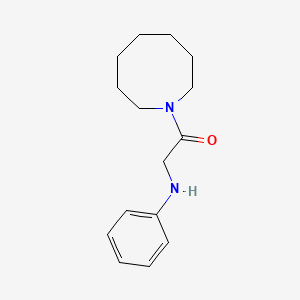
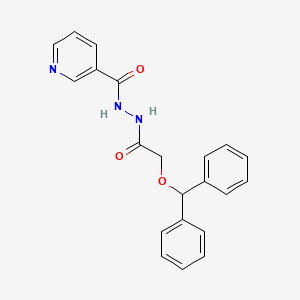
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
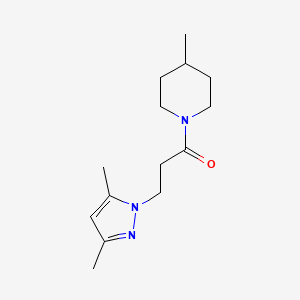
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
